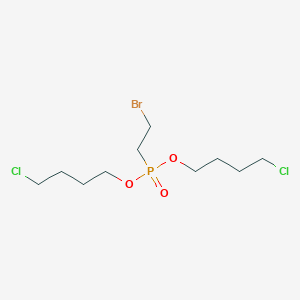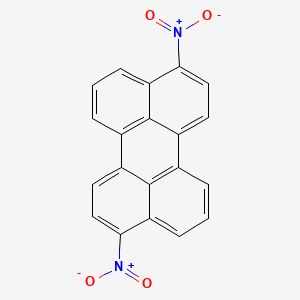methanone CAS No. 91198-42-4](/img/structure/B14372107.png)
[3-Methyl-4-(nitromethyl)phenyl](4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(nitromethyl)phenylmethanone: is an organic compound with the molecular formula C16H15NO3. It is a ketone derivative characterized by the presence of a nitromethyl group and two methylphenyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(nitromethyl)phenylmethanone typically involves the nitration of a suitable precursor followed by a Friedel-Crafts acylation reaction. The nitration step introduces the nitromethyl group, while the Friedel-Crafts acylation attaches the methylphenyl groups to the ketone.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the nitration and acylation processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitromethyl group can undergo oxidation to form nitro compounds.
Reduction: The nitromethyl group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(nitromethyl)phenylmethanone involves its interaction with molecular targets through its functional groups. The nitromethyl group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
4-Methylphenylmethanone: Lacks the nitromethyl group, resulting in different reactivity.
3-Nitro-4-(methyl)phenylmethanone: Similar structure but with a nitro group instead of a nitromethyl group.
Uniqueness:
- The presence of both nitromethyl and methylphenyl groups in 3-Methyl-4-(nitromethyl)phenylmethanone gives it unique reactivity and potential applications compared to its analogs.
Propriétés
Numéro CAS |
91198-42-4 |
|---|---|
Formule moléculaire |
C16H15NO3 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
[3-methyl-4-(nitromethyl)phenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C16H15NO3/c1-11-3-5-13(6-4-11)16(18)14-7-8-15(10-17(19)20)12(2)9-14/h3-9H,10H2,1-2H3 |
Clé InChI |
NLXUZBLYYRSNCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


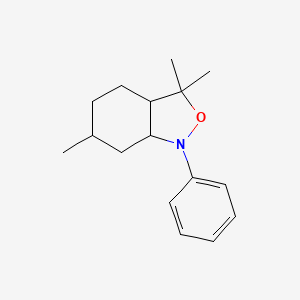
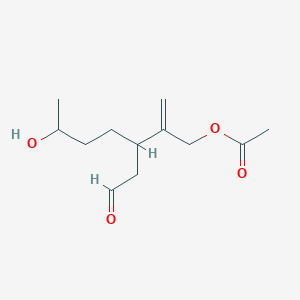
![[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)](/img/structure/B14372069.png)
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one](/img/structure/B14372075.png)
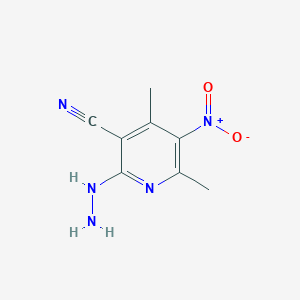
![(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl](/img/structure/B14372080.png)
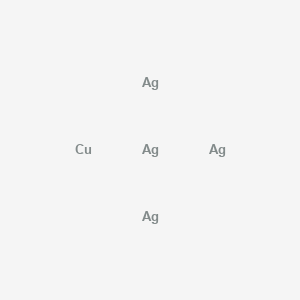
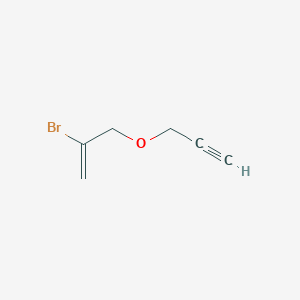
![3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14372090.png)

![Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate](/img/structure/B14372097.png)

